molecular formula C18H19ClFN3S B10867557 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide

4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide

Cat. No.: B10867557
M. Wt: 363.9 g/mol
InChI Key: ZLFWSNGFXUMISR-UHFFFAOYSA-N
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Description

4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a 4-fluorophenyl group, along with a carbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The piperazine core is then subjected to substitution reactions to introduce the 5-chloro-2-methylphenyl and 4-fluorophenyl groups. This can be achieved using appropriate aryl halides and palladium-catalyzed cross-coupling reactions.

    Introduction of the Carbothioamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It may bind to specific receptors on the cell surface, leading to the activation or inhibition of signaling pathways.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    DNA Interaction: It may interact with DNA, leading to changes in gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide is unique due to the presence of both the 5-chloro-2-methylphenyl and 4-fluorophenyl groups, which may contribute to its distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H19ClFN3S

Molecular Weight

363.9 g/mol

IUPAC Name

4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C18H19ClFN3S/c1-13-2-3-14(19)12-17(13)22-8-10-23(11-9-22)18(24)21-16-6-4-15(20)5-7-16/h2-7,12H,8-11H2,1H3,(H,21,24)

InChI Key

ZLFWSNGFXUMISR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)F

Origin of Product

United States

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